(2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. Common starting materials include quinoline derivatives, thiazolidinone precursors, and substituted anilines. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline or thiazolidinone moieties, resulting in different reduced forms.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can occur on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO₂) may be employed to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored for treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it valuable for various applications.
Mechanism of Action
The mechanism of action of (2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.
Quinoline Derivatives: Compounds containing the quinoline moiety, known for their diverse pharmacological properties.
Substituted Anilines: Aniline derivatives with various substituents, exhibiting different chemical and biological behaviors.
Uniqueness
The uniqueness of (2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and application.
Properties
Molecular Formula |
C23H23N3O2S |
---|---|
Molecular Weight |
405.5g/mol |
IUPAC Name |
(5E)-3-ethyl-5-(1-ethylquinolin-2-ylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H23N3O2S/c1-4-25-19-9-7-6-8-16(19)10-15-20(25)21-22(27)26(5-2)23(29-21)24-17-11-13-18(28-3)14-12-17/h6-15H,4-5H2,1-3H3/b21-20+,24-23? |
InChI Key |
IFUIOHLYZKLEOY-RWTZNIAASA-N |
SMILES |
CCN1C(=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC)C=CC4=CC=CC=C41 |
Isomeric SMILES |
CCN1/C(=C/2\C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC)/C=CC4=CC=CC=C41 |
Canonical SMILES |
CCN1C(=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC)C=CC4=CC=CC=C41 |
Origin of Product |
United States |
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